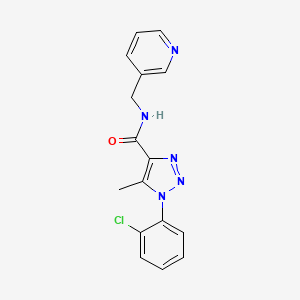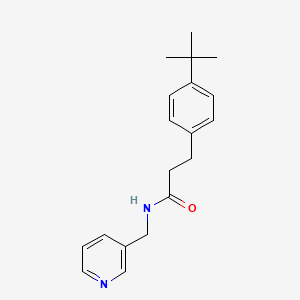
1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide
描述
1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as FPBA, is a synthetic compound that has been investigated for its potential use in scientific research. This molecule is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects.
科学研究应用
1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been investigated for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has also been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
作用机制
The exact mechanism of action of 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which means that it enhances the activity of this receptor. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and the regulation of ion channels. By enhancing the activity of this receptor, 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide may have an effect on these processes.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood and behavior. 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has also been shown to have an effect on the activity of ion channels, which are involved in the regulation of cellular processes. Additionally, 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have an effect on calcium signaling, which is involved in a variety of cellular processes.
实验室实验的优点和局限性
One advantage of using 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. This makes it a useful tool for investigating the role of the sigma-1 receptor in these processes. However, one limitation of using 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is that its exact mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide.
未来方向
There are several future directions for research involving 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide. One area of research could focus on investigating the role of the sigma-1 receptor in cellular processes, particularly in the field of neuroscience. Another area of research could focus on developing new compounds that are similar to 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide but have improved properties, such as increased selectivity for the sigma-1 receptor. Additionally, future research could investigate the potential therapeutic applications of 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide and related compounds.
属性
IUPAC Name |
1-(2-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-27-17-8-6-15(7-9-17)14-23-20(25)16-10-12-24(13-11-16)21(26)18-4-2-3-5-19(18)22/h2-9,16H,10-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMYILNGUGSQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439164.png)
![3-methyl-N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439176.png)

![5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4439191.png)


![[4-(2-tert-butylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4439198.png)
![N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439203.png)
![1-{2-hydroxy-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4439211.png)


![N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439231.png)
